molecular formula C24H26N2O B10880477 [4-(4-Ethylbenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(4-Ethylbenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10880477
M. Wt: 358.5 g/mol
InChI Key: TVRRIDRHDMMYDC-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)piperazin-1-ylmethanone is a synthetic organic compound featuring a piperazine core linked to a naphthalen-1-yl methanone group and a 4-ethylbenzyl substituent. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate receptor interactions.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O/c1-2-19-10-12-20(13-11-19)18-25-14-16-26(17-15-25)24(27)23-9-5-7-21-6-3-4-8-22(21)23/h3-13H,2,14-18H2,1H3

InChI Key

TVRRIDRHDMMYDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of piperazine, including 4-(4-Ethylbenzyl)piperazin-1-ylmethanone, exhibit significant neuroprotective effects. A study highlighted that related compounds demonstrated strong neuroprotective properties against beta-amyloid-induced toxicity, which is crucial in Alzheimer's disease research. The mechanism involves the inhibition of glutamate-induced neurotoxicity and restoration of ATP levels in neuronal cells .

Case Study : In a study on neuroprotection, it was found that the compound effectively reversed ATP depletion caused by beta-amyloid peptides in neuronal cells, suggesting its potential as a lead compound for Alzheimer's therapy .

Tyrosinase Inhibition

The compound's structural features suggest potential applications in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders. Research has shown that related compounds with similar piperazine structures have been effective as competitive inhibitors of tyrosinase, leading to the development of new therapies for skin conditions .

Data Table: Tyrosinase Inhibition Activity

Compound NameIC50 (μM)Reference
4-(4-Ethylbenzyl)piperazin-1-ylmethanoneTBD
4-(4-Fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone0.18
Kojic Acid17.76

Antidepressant Activity

Piperazine derivatives are also being explored for their antidepressant properties. The structural similarity to known antidepressants suggests that 4-(4-Ethylbenzyl)piperazin-1-ylmethanone could modulate neurotransmitter systems involved in mood regulation.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The naphthylmethanone moiety may contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Key Features :

  • Molecular Weight : ~357.47 g/mol (calculated based on formula).
  • Structural Motifs: Piperazine, ethylbenzyl, naphthalen-1-yl methanone.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological activities:

Compound Name Key Structural Features Biological Activity Molecular Weight (g/mol) Reference
4-(4-Ethylbenzyl)piperazin-1-ylmethanone (Target Compound) Piperazine + 4-ethylbenzyl + naphthalen-1-yl methanone Inferred: Neurotransmitter modulation, enzyme inhibition (based on structural analogs) ~357.47 N/A
(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone Piperazine + 4-ethylbenzyl + 3,4-dimethoxyphenyl methanone Neurotransmitter modulation, enzyme interaction 368.48
4-(4-Fluorobenzyl)piperazin-1-yl methanone Piperazine + 4-fluorobenzyl + methanone Enzyme inhibition (IC₅₀ = 18 μM) 292.34
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(naphthalen-1-yl)methanone Piperazine + pyridin-2-ylmethyl + naphthalen-1-yl methanone Alpha1-adrenergic receptor affinity 321.40
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone Piperazine + benzo[d]thiazole + naphthalen-1-yl methanone Antimicrobial, anticancer 419.60
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone Piperazine + chloro-methylbenzo[d]thiazole + naphthalen-1-yl methanone Anticancer, enzyme inhibition 421.94

Target Compound vs. (3,4-Dimethoxyphenyl) Analogue ()

  • Similarity : Both share the 4-ethylbenzyl-piperazine scaffold.
  • Difference : The dimethoxyphenyl group in the analogue enhances serotonin receptor binding, whereas the naphthalen-1-yl group in the target compound may favor kinase or CYP450 enzyme interactions .

Target Compound vs. Benzo[d]thiazole Derivatives ()

  • Activity : Benzo[d]thiazole derivatives exhibit stronger anticancer activity (e.g., GCN2 inhibition in ) but may have higher toxicity profiles .
  • Structural Advantage : The target compound’s simpler structure (lacking heterocyclic thiazole) could improve synthetic accessibility and metabolic stability .

Biological Activity

The compound 4-(4-Ethylbenzyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine moiety linked to an ethylbenzyl group and a naphthalen-1-yl group through a methanone functional group. The synthesis typically involves the reaction of piperazine derivatives with appropriate aryl ketones under controlled conditions, often utilizing solvents like acetonitrile and employing techniques such as column chromatography for purification.

Structural Formula

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

Research indicates that compounds similar to 4-(4-Ethylbenzyl)piperazin-1-ylmethanone may interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, studies show that piperazine derivatives can act as antagonists or inverse agonists at cannabinoid receptors, particularly CB1, which has implications for their use in treating anxiety and pain disorders .

Antimicrobial Activity

A study highlighted the antimicrobial properties of piperazine derivatives, including those structurally related to our compound. These compounds exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in cosmetic applications for skin lightening. A related compound demonstrated competitive inhibition of tyrosinase from Agaricus bisporus, showing an IC50 value significantly lower than that of standard inhibitors like kojic acid. This suggests that similar derivatives could be explored for their antimelanogenic effects .

Case Study 1: Cannabinoid Receptor Interaction

A study evaluated the binding affinity of a structurally similar compound to the CB1 receptor, reporting a Ki value of 220 nM. This highlights the potential of piperazine derivatives in modulating endocannabinoid signaling pathways, which could be beneficial in therapeutic contexts like obesity and metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that certain piperazine derivatives had low micromolar IC50 values against pathogenic bacteria. This reinforces the potential application of these compounds in developing new antimicrobial agents .

Table 1: Biological Activity Overview of Piperazine Derivatives

Compound NameTargetIC50 (μM)Mechanism of Action
4-(4-Ethylbenzyl)piperazin-1-ylmethanoneTyrosinaseTBDCompetitive Inhibition
4-(4-Fluorobenzyl)piperazin-1-ylmethanoneCB1 Receptor0.220Inverse Agonist
4-(Benzyl)piperazine derivativeBacterial Strains<5Antimicrobial Activity

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